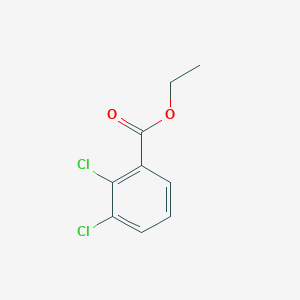

Ethyl 2,3-dichlorobenzoate

CAS No.: 31273-66-2

Cat. No.: VC2532864

Molecular Formula: C9H8Cl2O2

Molecular Weight: 219.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31273-66-2 |

|---|---|

| Molecular Formula | C9H8Cl2O2 |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | ethyl 2,3-dichlorobenzoate |

| Standard InChI | InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |

| Standard InChI Key | DFAQGXDIXJVBAQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)Cl)Cl |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Ethyl 2,3-dichlorobenzoate has a molecular formula of C9H8Cl2O2, similar to its isomer Ethyl 2,4-dichlorobenzoate but with a different arrangement of the chlorine atoms on the benzene ring. Based on its structural similarity to Ethyl 2,4-dichlorobenzoate, its molecular weight is approximately 219.06 g/mol . The structure consists of a benzene ring with chlorine atoms at positions 2 and 3, and an ethyl ester group (-COOC2H5) attached to position 1.

The presence of two chlorine atoms on adjacent carbons of the benzene ring gives this compound unique chemical and physical properties. Unlike Ethyl 2,4-dichlorobenzoate, where the chlorine atoms are in positions 2 and 4, the 2,3-dichloro arrangement creates a different electronic distribution that affects reactivity and intermolecular interactions.

Spectroscopic Properties

The spectroscopic characteristics of Ethyl 2,3-dichlorobenzoate would include:

-

Infrared (IR) spectrum: Showing characteristic peaks for ester C=O stretching (~1720 cm⁻¹), aromatic C=C stretching, and C-Cl stretching

-

Nuclear Magnetic Resonance (NMR) spectrum: Displaying signals for aromatic protons, ethyl group protons, and carbon signals corresponding to the aromatic ring, carbonyl carbon, and ethyl group carbons

-

Mass spectrum: Molecular ion peak at m/z 219/221/223 with characteristic chlorine isotope pattern

Synthesis and Preparation Methods

Synthetic Routes

The most direct approach to synthesizing Ethyl 2,3-dichlorobenzoate would involve the esterification of 2,3-dichlorobenzoic acid with ethanol. Based on the synthesis of 2,3-dichlorobenzoic acid described in available literature, a potential synthetic pathway would include:

-

Preparation of 2,3-dichlorobenzoic acid (as described in literature):

-

Esterification of 2,3-dichlorobenzoic acid:

-

Reaction with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride)

-

Alternatively, reaction with thionyl chloride to form an acid chloride intermediate, followed by reaction with ethanol

-

Alternative Synthetic Approaches

The synthesis of 2,3-dichlorobenzoic acid, a key precursor, involves several carefully controlled steps as outlined in research literature:

"A solution of 2,3-dichloroiodobenzene in sodium dried ether was added dropwise to magnesium turnings and a crystal of iodine with warming so as to form a Grignard reagent. The mixture was stirred and refluxed then cooled and transferred dropwise, under nitrogen, into a stirred mixture of sodium dried ether containing solid carbon dioxide."

This step is followed by acidification with hydrochloric acid, extraction with ether, and purification steps, yielding 2,3-dichlorobenzoic acid with approximately 77.6% yield . The subsequent esterification with ethanol would likely follow standard organic chemistry procedures.

Applications and Uses

Chemical Intermediate

Ethyl 2,3-dichlorobenzoate likely serves as an important chemical intermediate in organic synthesis, particularly in the preparation of:

-

Pharmaceuticals requiring the 2,3-dichlorobenzoate moiety

-

Agrochemicals and pesticides

-

Specialty chemicals and fine chemical intermediates

Similar compounds like Ethyl 2,4-dichlorobenzoate have established roles in chemical synthesis, with applications in various industries .

Research Applications

In research settings, this compound may be utilized as:

-

A building block for more complex molecular structures

-

A standard for analytical methods development

-

A substrate for studying organic reaction mechanisms, particularly those involving chlorinated aromatic compounds

The compound's unique structural features—specifically the positioning of chlorine atoms at the 2 and 3 positions—make it valuable for investigating structure-activity relationships in various chemical and biological studies.

Biological and Chemical Reactivity

Chemical Reactivity

The chemical reactivity of Ethyl 2,3-dichlorobenzoate is influenced by several key structural features:

-

The ester group can undergo typical ester reactions:

-

Hydrolysis (in acidic or basic conditions)

-

Transesterification with other alcohols

-

Reduction to alcohols (using reducing agents like lithium aluminum hydride)

-

-

The chlorine atoms at positions 2 and 3:

-

Activate the benzene ring toward nucleophilic aromatic substitution

-

May be involved in metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings)

-

Increase the acidity of neighboring protons

-

The adjacent positioning of the chlorine atoms in the 2,3-configuration likely creates unique reactivity patterns compared to other dichlorobenzoate isomers.

Biological Activity

-

Antimicrobial properties

-

Enzyme inhibition activities

-

Applications in agricultural chemistry as a building block for pesticides or herbicides

Similar compounds like Ethyl 2,4-dichlorobenzoate have been explored for their biological activities, with positive reviews in research settings .

The GHS symbol associated with similar compounds is GHS07, indicating warning for acute toxicity, skin irritation, and eye irritation .

Comparative Analysis

Comparison with Ethyl 2,4-dichlorobenzoate

Ethyl 2,4-dichlorobenzoate differs from Ethyl 2,3-dichlorobenzoate in the position of one chlorine atom, which leads to differences in:

Relationship to 2,3-Dichlorobenzoic Acid

Ethyl 2,3-dichlorobenzoate is the ethyl ester of 2,3-dichlorobenzoic acid. The esterification:

-

Increases lipophilicity

-

Decreases acidity

-

Changes solubility properties

-

May impact biological activity and biodistribution

The synthesis of 2,3-dichlorobenzoic acid is well-documented, involving the formation of a Grignard reagent from 2,3-dichloroiodobenzene, reaction with carbon dioxide, and subsequent acidification to obtain the final product with a yield of approximately 77.6% .

Current Research and Future Directions

Research Gaps

Based on the limited information available specifically about Ethyl 2,3-dichlorobenzoate in current literature, several research gaps can be identified:

-

Comprehensive physical property data

-

Detailed spectroscopic characterization

-

Specific biological activity profiles

-

Optimized synthetic routes and scale-up procedures

These gaps present opportunities for further scientific investigation.

Analytical Methods

Development of analytical methods specific to Ethyl 2,3-dichlorobenzoate would be valuable, particularly:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume